4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate

Catalog No.
S11154357
CAS No.
59988-01-1
M.F
C23H25N3O6S2
M. Wt
503.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilid...

CAS Number

59988-01-1

Product Name

4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate

IUPAC Name

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]ethanesulfonamide;methanesulfonic acid

Molecular Formula

C23H25N3O6S2

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C22H21N3O3S.CH4O3S/c1-3-29(26,27)25-15-12-13-20(21(14-15)28-2)24-22-16-8-4-6-10-18(16)23-19-11-7-5-9-17(19)22;1-5(2,3)4/h4-14,25H,3H2,1-2H3,(H,23,24);1H3,(H,2,3,4)

InChI Key

HPURJIOSFDKFBF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)O

4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate, also known as a derivative of acridine, is a chemical compound that combines the acridine moiety with an amino group and a methanesulfonate group. This compound is characterized by its unique structure, which features an acridine ring system linked to an amino group and a sulfonamide functional group. The presence of the methoxyethane and methanesulfonate groups enhances its solubility and potential biological activity.

The chemical reactivity of 4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The acridine ring can participate in electrophilic aromatic substitution, leading to further functionalization at different positions on the ring.
  • Hydrolysis: The methanesulfonate group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding sulfonic acid.

These reactions make the compound versatile in synthetic chemistry and biological applications.

4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate exhibits notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerases, enzymes critical for DNA replication and transcription. Additionally, it may exhibit antimicrobial properties, making it a candidate for further research in infectious disease treatment.

The synthesis of 4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate typically involves several steps:

  • Formation of the Acridine Derivative: Starting from 9-aminoacridine, a reaction with appropriate aldehydes or ketones can yield the desired intermediate.
  • Introduction of Methoxyethane Group: This can be achieved through etherification using methoxyethanol under acidic conditions.
  • Sulfonation: The introduction of the methanesulfonate group can be performed using methanesulfonyl chloride in the presence of a base to form the final product.

Each step requires careful control of reaction conditions to ensure high yields and purity.

The applications of 4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate are diverse:

  • Anticancer Research: Due to its DNA-intercalating properties, it is being explored as a potential chemotherapeutic agent.
  • Antimicrobial Studies: Its possible antibacterial and antifungal activities make it a candidate for developing new antimicrobial therapies.
  • Biochemical Probes: The compound may serve as a probe in biological studies to investigate cellular mechanisms involving DNA.

Interaction studies involving 4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate often focus on its binding affinity to DNA and interactions with various enzymes. These studies reveal insights into how the compound affects cellular processes and its mechanism of action as an anticancer agent. For instance, research has shown that it can inhibit topoisomerase II activity, leading to increased DNA damage in cancer cells.

Several compounds share structural similarities with 4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate, including:

  • Doxorubicin: An anthracycline antibiotic used in cancer therapy that intercalates DNA but has different side effects.
  • Mitoxantrone: A synthetic anthraquinone derivative with similar DNA-binding properties but distinct pharmacological profiles.
  • Acriflavine: An antiseptic dye that also intercalates DNA but lacks the sulfonamide functionality.
Compound NameStructural FeaturesUnique Properties
4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonateAcridine core, amino group, sulfonamidePotential anticancer and antimicrobial activity
DoxorubicinAnthracycline structureWell-established anticancer drug
MitoxantroneAnthraquinone structureDifferent side effect profile
AcriflavineSimple acridine derivativePrimarily used as an antiseptic

This comparison highlights the unique combination of functionalities present in 4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate that may lead to distinct biological activities and applications in medicinal chemistry.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

503.11847787 g/mol

Monoisotopic Mass

503.11847787 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-08

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